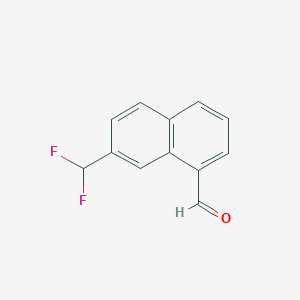

7-(Difluoromethyl)-1-naphthaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

7-(difluoromethyl)naphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)9-5-4-8-2-1-3-10(7-15)11(8)6-9/h1-7,12H |

InChI Key |

LIKWYIYMHPCGSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Difluoromethyl)-1-naphthaldehyde is a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethyl (CHF₂) group can profoundly modulate the physicochemical and biological properties of the parent 1-naphthaldehyde scaffold, including its lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the predicted chemical properties, a putative synthetic route, and potential applications of this compound. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally analogous compounds to provide well-founded estimations.

Chemical and Physical Properties

The chemical properties of this compound are anticipated to be influenced by both the naphthalene core and the electron-withdrawing difluoromethyl group. The following table summarizes the predicted and known properties of the target compound and its parent molecule, 1-naphthaldehyde.

| Property | This compound (Predicted) | 1-Naphthaldehyde (Known) |

| Molecular Formula | C₁₂H₈F₂O | C₁₁H₈O[1] |

| Molecular Weight | 206.19 g/mol | 156.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Yellow liquid with a pungent odor |

| Melting Point | Not available | 1-2 °C |

| Boiling Point | Higher than 1-naphthaldehyde due to increased molecular weight and polarity | 160-161 °C at 15 mmHg |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | Soluble in ethanol, ether, acetone, benzene. Insoluble in water. |

| pKa | The aldehyde proton is weakly acidic. The difluoromethyl group is a weak hydrogen bond donor. | Not typically reported for the aldehyde proton. |

Spectroscopic Data (Predicted)

The spectroscopic signature of this compound can be predicted based on the known spectra of 1-naphthaldehyde and the characteristic signals of the difluoromethyl group.

| Spectroscopy | Predicted Data for this compound | Known Data for 1-Naphthaldehyde |

| ¹H NMR | Aldehyde proton (CHO): ~10.3 ppm (singlet). Aromatic protons: 7.5-9.3 ppm (multiplets). Difluoromethyl proton (CHF₂): ~6.6-7.0 ppm (triplet, J ≈ 50-60 Hz). | Aldehyde proton: ~10.28 ppm. Aromatic protons: 7.47-9.20 ppm[1]. |

| ¹³C NMR | Carbonyl carbon (C=O): ~192-194 ppm. Aromatic carbons: ~120-140 ppm. Difluoromethyl carbon (CHF₂): ~110-115 ppm (triplet, J ≈ 230-240 Hz). | Carbonyl carbon: ~193.6 ppm. Aromatic carbons: ~124-137 ppm. |

| ¹⁹F NMR | A doublet centered around -110 to -120 ppm (J ≈ 50-60 Hz). | Not applicable. |

| IR (Infrared) | C=O stretch: ~1690-1710 cm⁻¹. C-H (aldehyde) stretch: ~2720 and ~2820 cm⁻¹. C-F stretches: ~1050-1150 cm⁻¹. Aromatic C-H and C=C stretches consistent with a substituted naphthalene. | C=O stretch: ~1695 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion (M⁺) at m/z = 206. Fragments corresponding to the loss of H, F, CHO, and CHF₂. | Molecular ion (M⁺) at m/z = 156. Fragments at 155, 128, 127[2]. |

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway could involve the deoxofluorination of a suitable hydroxy- or oxo-precursor. A common method for introducing a difluoromethyl group is the reaction of an aldehyde with a fluorinating agent. Therefore, a key intermediate would be 7-formyl-1-naphthaldehyde. However, a more direct route might involve the difluoromethylation of a 7-substituted naphthalene followed by formylation. A plausible multi-step synthesis is outlined below:

Step 1: Synthesis of 7-Bromo-1-naphthaldehyde This can be achieved through the bromination of 1-naphthaldehyde or by formylation of 2-bromonaphthalene.

Step 2: Introduction of the Difluoromethyl Group The bromo-substituted naphthaldehyde can be converted to the difluoromethyl derivative using a suitable difluoromethylating agent, such as a copper-catalyzed reaction with a difluoromethyl source.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Signaling Pathways and Biological Relevance

The introduction of a difluoromethyl group is a common strategy in drug design to enhance metabolic stability and act as a bioisostere for a hydroxyl or thiol group. While no specific biological activity has been reported for this compound, its structural features suggest potential interactions with various biological targets. Aromatic aldehydes are known to participate in various biological processes, and the naphthalene scaffold is present in many bioactive molecules.

Given the structural similarity to other bioactive naphthalenes, one could hypothesize its potential involvement in pathways regulated by nuclear receptors or as an inhibitor of certain enzymes. For instance, some n-substituted aldehydes have been investigated for their role in modulating inflammatory pathways.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The predictions based on analogous compounds suggest a unique set of physicochemical and spectroscopic properties. The proposed synthetic route provides a starting point for its chemical synthesis. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications in drug discovery and materials science. This technical guide serves as a foundational resource for researchers interested in the synthesis and characterization of this novel fluorinated naphthaldehyde.

References

Technical Guide: 1-Naphthaldehyde (CAS No. 66-77-3)

An extensive search for the Chemical Abstracts Service (CAS) number for 7-(Difluoromethyl)-1-naphthaldehyde has been conducted, and it appears that this specific chemical compound is not registered or readily available in common chemical databases. The lack of a CAS number and associated scientific literature prevents the creation of an in-depth technical guide as requested.

As a result, information regarding its quantitative data, experimental protocols, and specific signaling pathways is not available.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will instead focus on a closely related and well-documented compound, 1-Naphthaldehyde , for which a wealth of information exists. Should you be interested in a different, commercially available derivative, please specify.

This technical guide provides a comprehensive overview of 1-Naphthaldehyde, a key aromatic aldehyde used in various chemical syntheses and research applications.

I. Chemical and Physical Properties

1-Naphthaldehyde is a pale yellow liquid with a distinct almond-like odor. Below is a summary of its key quantitative properties.

| Property | Value | Reference |

| CAS Number | 66-77-3 | |

| Molecular Formula | C₁₁H₈O | |

| Molecular Weight | 156.18 g/mol | |

| Appearance | Clear yellow to yellow-brown liquid | |

| Boiling Point | 291.6 °C at 760 mmHg | |

| Melting Point | 1-2 °C | |

| Density | 1.15 g/cm³ | |

| Refractive Index | 1.6500 to 1.6540 (20°C, 589 nm) | |

| Solubility | Insoluble in water; soluble in organic solvents |

II. Synthesis and Experimental Protocols

A common method for the synthesis of 1-Naphthaldehyde is the oxidation of 1-naphthylmethanol.

Experimental Protocol: Oxidation of 1-Naphthylmethanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylmethanol in a suitable organic solvent such as dichloromethane.

-

Oxidizing Agent: Slowly add an oxidizing agent, for example, pyridinium chlorochromate (PCC), to the solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, filter the mixture through a pad of silica gel to remove the chromium salts.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Characterization: Confirm the identity and purity of the 1-Naphthaldehyde product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Applications in Research and Drug Development

1-Naphthaldehyde serves as a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.

-

Synthesis of Schiff Bases: It readily reacts with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their antimicrobial, antifungal, and anticancer activities.

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Derivatives of 1-naphthaldehyde are utilized in the design of fluorescent probes for the detection of ions and biomolecules.

-

Precursor to Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds, including potential enzyme inhibitors and receptor antagonists.

IV. Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of 1-Naphthaldehyde to its potential applications in drug discovery.

Caption: Synthesis and application workflow of 1-Naphthaldehyde.

An In-depth Technical Guide to the Molecular Structure and Properties of 7-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(Difluoromethyl)-1-naphthaldehyde represents a unique molecular scaffold combining the steric and electronic properties of a difluoromethyl group with the reactive aldehyde functionality on a naphthalene core. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, offers a strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, making this compound a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted molecular structure, physicochemical properties, a plausible synthetic pathway, and proposed analytical characterization methods for this compound.

Molecular Structure and Predicted Properties

The molecular structure of this compound consists of a naphthalene ring system substituted with a difluoromethyl group at the 7-position and an aldehyde group at the 1-position.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on computational models and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 222.19 g/mol |

| IUPAC Name | 7-(difluoromethyl)naphthalene-1-carbaldehyde |

| CAS Number | Not assigned |

| Appearance | Predicted to be a crystalline solid or oil |

| Boiling Point | > 300 °C (estimated) |

| Melting Point | 80-100 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, Acetone), Insoluble in water |

| LogP | 3.5 - 4.5 (estimated) |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned in a two-step process starting from a suitable 7-substituted naphthalene precursor. The key transformations are the introduction of the difluoromethyl group and the subsequent formylation of the naphthalene ring at the 1-position.

A proposed workflow for the synthesis is illustrated below:

Caption: Proposed synthetic workflows for this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-(Difluoromethyl)naphthalene (Hypothetical)

This protocol describes the formylation of a hypothetical precursor, 7-(difluoromethyl)naphthalene.

Materials:

-

7-(Difluoromethyl)naphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a stirred, cooled (0 °C) solution of anhydrous DMF (3 equivalents) in anhydrous DCE, slowly add phosphoryl chloride (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 7-(difluoromethyl)naphthalene (1 equivalent) in anhydrous DCE to the Vilsmeier reagent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Predicted Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR (CDCl₃) | δ 9.5-10.5 (s, 1H, -CHO), δ 7.5-8.5 (m, 6H, Ar-H), δ 6.8-7.2 (t, J ≈ 55 Hz, 1H, -CHF₂) |

| ¹³C NMR (CDCl₃) | δ 190-195 (-CHO), δ 110-140 (Ar-C), δ 115 (t, J ≈ 240 Hz, -CHF₂) |

| ¹⁹F NMR (CDCl₃) | δ -110 to -120 (d, J ≈ 55 Hz) |

| IR (ATR) | ν 2900-3100 cm⁻¹ (Ar C-H), ν 2820, 2720 cm⁻¹ (Aldehyde C-H), ν 1690-1710 cm⁻¹ (C=O stretch), ν 1000-1100 cm⁻¹ (C-F stretch) |

| Mass Spec. (EI) | m/z 222 (M⁺), 203 (M⁺ - F), 193 (M⁺ - CHO), 173 (M⁺ - CHF₂) |

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of the target molecule using the predicted spectroscopic data.

Caption: Workflow for structural confirmation of the target compound.

Conclusion

While direct experimental data for this compound is scarce, this technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The predicted properties and proposed methodologies serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this novel fluorinated naphthaldehyde derivative. All proposed experimental work should be conducted with appropriate safety precautions and analytical oversight.

An In-Depth Technical Guide to the Synthesis of 7-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed synthetic route for 7-(Difluoromethyl)-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the formylation of 2-bromonaphthalene to yield the key intermediate, 7-bromo-1-naphthaldehyde, followed by a state-of-the-art metallaphotoredox-catalyzed difluoromethylation. This guide includes detailed experimental protocols, tabulated quantitative data for clarity, and visual representations of the synthetic workflow to aid in comprehension and practical application.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two key transformations. The initial step involves the introduction of a formyl group onto the naphthalene core at the 1-position of 2-bromonaphthalene. The Vilsmeier-Haack reaction is a suitable method for this formylation, although it is anticipated to produce a mixture of isomers requiring chromatographic separation. The subsequent and final step is the conversion of the bromo-substituent at the 7-position into the desired difluoromethyl group. For this transformation, a modern and efficient metallaphotoredox-catalyzed reaction is employed, which offers mild reaction conditions and broad functional group tolerance.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-1-naphthaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings, such as naphthalenes.[1][2][3] The reaction of 2-bromonaphthalene with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is expected to yield a mixture of isomeric bromo-1-naphthaldehydes. The desired 7-bromo-1-naphthaldehyde must then be isolated by column chromatography.

Experimental Procedure:

-

To a stirred solution of N,N-dimethylformamide (3.0 equivalents) in a suitable solvent such as dichloromethane, phosphorus oxychloride (1.2 equivalents) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

A solution of 2-bromonaphthalene (1.0 equivalent) in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into ice-water and neutralized with an aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 7-bromo-1-naphthaldehyde isomer.

Table 1: Quantitative Data for the Vilsmeier-Haack Formylation

| Parameter | Value |

| Reactants | |

| 2-Bromonaphthalene | 1.0 eq |

| N,N-Dimethylformamide | 3.0 eq |

| Phosphorus Oxychloride | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up & Purification | |

| Quenching | Ice-water, NaHCO₃ (aq.) |

| Extraction Solvent | Dichloromethane |

| Purification Method | Silica Gel Chromatography |

| Expected Outcome | |

| Product | 7-Bromo-1-naphthaldehyde |

| Yield | Variable (isomer separation dependent) |

Step 2: Synthesis of this compound via Metallaphotoredox Difluoromethylation

This modern synthetic method utilizes a dual catalytic system, combining a nickel catalyst and a photoredox catalyst, to achieve the difluoromethylation of aryl bromides under mild conditions.[4][5][6] Bromodifluoromethane serves as the source of the difluoromethyl radical.

Experimental Procedure:

-

In a nitrogen-filled glovebox, an oven-dried vial is charged with 7-bromo-1-naphthaldehyde (1.0 equivalent), a nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 10-20 mol%), and a photoredox catalyst (e.g., Ir(ppy)₃, 1-2 mol%).

-

The vial is sealed with a septum and removed from the glovebox.

-

Anhydrous, degassed solvent (e.g., dimethylacetamide) is added via syringe, followed by the addition of a silyl radical precursor (e.g., (trimethylsilyl)silane, 1.5-2.0 equivalents).

-

The reaction mixture is cooled to 0 °C, and bromodifluoromethane is bubbled through the solution for a specified period or added as a condensed gas.

-

The reaction vial is then placed in front of a blue LED light source and stirred at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Table 2: Quantitative Data for Metallaphotoredox Difluoromethylation

| Parameter | Value |

| Reactants | |

| 7-Bromo-1-naphthaldehyde | 1.0 eq |

| Nickel Catalyst (NiCl₂·glyme) | 5-10 mol% |

| Ligand (dtbbpy) | 10-20 mol% |

| Photoredox Catalyst (Ir(ppy)₃) | 1-2 mol% |

| Silyl Radical Precursor | 1.5-2.0 eq |

| Difluoromethyl Source | Bromodifluoromethane |

| Reaction Conditions | |

| Solvent | Dimethylacetamide |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Light Source | Blue LED |

| Work-up & Purification | |

| Extraction Solvent | Ethyl acetate |

| Purification Method | Silica Gel Chromatography |

| Expected Outcome | |

| Product | This compound |

| Yield | Good to Excellent |

Logical Relationships in Metallaphotoredox Catalysis

The catalytic cycle of the metallaphotoredox difluoromethylation involves the interplay between a photoredox cycle and a nickel catalytic cycle. The excited photocatalyst initiates the formation of a difluoromethyl radical, which is then incorporated into the nickel cycle to achieve the cross-coupling with the aryl bromide.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Metallaphotoredox Difluoromethylation of Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-(Difluoromethyl)naphthalene-1-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among these, the difluoromethyl group (–CHF₂) has garnered significant attention as a unique bioisostere for hydroxyl, thiol, and amine moieties, capable of acting as a lipophilic hydrogen bond donor.[1][2] This technical guide provides a comprehensive overview of 7-(difluoromethyl)naphthalene-1-carbaldehyde, a molecule that combines the pharmacologically significant naphthalene scaffold with the advantageous difluoromethyl group. This document details the compound's predicted properties, a proposed synthetic pathway with a detailed experimental protocol, and its potential applications in drug development. The versatile naphthalene platform has been the basis for numerous approved drugs, exhibiting a wide array of biological activities.[3][4]

Introduction

The strategic incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, presents a fascinating case. It is isosteric and isopolar with hydroxyl and thiol groups, allowing it to engage in hydrogen bonding while enhancing lipophilicity—a combination of properties that can be advantageous for cell membrane permeability and target engagement.[1][2]

The naphthalene core is a well-established privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The combination of a difluoromethyl group and a reactive aldehyde on a naphthalene chassis in 7-(difluoromethyl)naphthalene-1-carbaldehyde presents a versatile building block for the synthesis of novel therapeutics. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening.

Physicochemical Properties and IUPAC Name

The formal IUPAC name for the compound is 7-(difluoromethyl)naphthalene-1-carbaldehyde .

| Property | Predicted Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data calculated using computational models.

The difluoromethyl group's properties as a bioisostere are compared to other common functional groups in the table below, highlighting its unique electronic and steric profile.

| Functional Group | Hydrogen Bond Donating Ability | Lipophilicity (LogP contribution) |

| -OH | Strong | Low |

| -SH | Moderate | Moderate |

| -CH₃ | None | High |

| -CF₃ | None | Very High |

| -CHF₂ | Moderate (Lipophilic H-bond donor) | High |

Proposed Synthesis and Experimental Protocol

A specific, validated synthesis for 7-(difluoromethyl)naphthalene-1-carbaldehyde is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of related naphthaldehydes and the introduction of difluoromethyl groups onto aromatic rings.

The proposed synthesis begins with a suitable 7-substituted naphthalene, such as 7-bromonaphthalene-1-carbaldehyde, which can be synthesized from commercially available starting materials. The key transformation is the introduction of the difluoromethyl group, which can be achieved via a copper-catalyzed cross-coupling reaction with a suitable difluoromethylating agent.

Logical Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 7-(difluoromethyl)naphthalene-1-carbaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromo-1-naphthaldehyde

This step can be achieved through various formylation methods. The Rieche formylation is a potential route.

-

To a solution of 7-bromonaphthalene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon), add dichloromethyl methyl ether (1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (1.2 eq), while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of crushed ice and water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-bromo-1-naphthaldehyde.

Step 2: Synthesis of 7-(Difluoromethyl)naphthalene-1-carbaldehyde

This step involves a copper-catalyzed difluoromethylation reaction.

-

In a dry reaction vessel under an inert atmosphere, combine 7-bromo-1-naphthaldehyde (1.0 eq), copper(I) iodide (CuI) (0.1 eq), and a ligand such as 1,10-phenanthroline (0.2 eq).

-

Add a suitable solvent, for example, N,N-dimethylformamide (DMF).

-

Add the difluoromethylating agent, such as (difluoromethyl)trimethylsilane (TMS-CF₂H) (2.0 eq), and a fluoride source like potassium fluoride (KF) (2.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 24-48 hours, monitoring by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic solution with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by column chromatography to afford the final product, 7-(difluoromethyl)naphthalene-1-carbaldehyde.

Potential Applications in Drug Development

The unique properties of the difluoromethyl group make 7-(difluoromethyl)naphthalene-1-carbaldehyde an attractive starting point for the development of novel therapeutic agents.

Role as a Bioisostere

The difluoromethyl group can serve as a bioisostere for polar functional groups like hydroxyl (-OH) and thiol (-SH). This allows for the modification of known bioactive compounds to improve their pharmacokinetic profiles, such as increasing metabolic stability and enhancing cell permeability, without losing the key interactions required for biological activity.

Caption: The difluoromethyl group as a lipophilic hydrogen bond donor in drug-target interactions.

Precursor for Protease Inhibitors

Difluoromethyl ketones are known to act as inhibitors of certain proteases.[5] The aldehyde group of 7-(difluoromethyl)naphthalene-1-carbaldehyde can be readily converted to a difluoromethyl ketone, making it a valuable precursor for the synthesis of novel protease inhibitors. This could be particularly relevant in the development of antivirals or anticancer agents that target specific proteases.

Scaffold for Library Synthesis

The aldehyde functionality is a versatile chemical handle that can participate in a wide range of reactions, including:

-

Reductive amination to form amines

-

Wittig reactions to form alkenes

-

Grignard reactions to form secondary alcohols

-

Oxidation to form carboxylic acids

This chemical versatility allows for the rapid generation of a diverse library of naphthalene-based compounds for high-throughput screening against various biological targets.

Conclusion

7-(Difluoromethyl)naphthalene-1-carbaldehyde is a promising, albeit currently underexplored, chemical entity with significant potential in the field of drug discovery. Its structure combines the pharmacologically privileged naphthalene core with the unique bioisosteric properties of the difluoromethyl group. While further research is needed to develop a validated synthetic route and to characterize its properties and biological activities, the theoretical advantages it presents make it a compelling target for medicinal chemists. The proposed synthetic pathway and the discussion of its potential applications in this guide are intended to stimulate further investigation into this and related compounds, with the ultimate goal of developing novel and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 7-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-(Difluoromethyl)-1-naphthaldehyde is a novel or uncommon compound with limited available experimental data. This guide has been compiled using predicted data and information from closely related analogs. All information should be treated as a preliminary reference for research and development purposes.

Introduction

This compound is a fluorinated aromatic aldehyde. The presence of the difluoromethyl group, a lipophilic hydrogen bond donor, and the reactive aldehyde functionality on the naphthalene scaffold suggests its potential utility in medicinal chemistry and materials science. This document provides a summary of its predicted physicochemical properties, a proposed synthetic route, and an analysis of its expected chemical reactivity and potential biological significance based on analogous structures.

Physicochemical Properties

Due to the absence of experimental data, the following physical and chemical properties for this compound have been predicted using computational models. For comparison, experimental data for the parent compound, 1-naphthaldehyde, are also provided.

Table 1: Predicted Physicochemical Properties of this compound and Experimental Properties of 1-Naphthaldehyde.

| Property | This compound (Predicted) | 1-Naphthaldehyde (Experimental) |

| IUPAC Name | 7-(Difluoromethyl)naphthalene-1-carbaldehyde | Naphthalene-1-carbaldehyde |

| CAS Number | Not available | 66-77-3[1] |

| Molecular Formula | C₁₂H₈F₂O | C₁₁H₈O[1] |

| Molecular Weight | 206.19 g/mol | 156.18 g/mol [1] |

| Appearance | - | Pale yellow to colorless liquid[2] |

| Boiling Point | ~300-320 °C at 760 mmHg | 283 °C at 760 mmHg[2] |

| Melting Point | ~40-60 °C | 36 °C[2] |

| Density | ~1.3 g/cm³ | 1.1045 g/cm³[2] |

| Solubility | Predicted to be soluble in organic solvents, poorly soluble in water. | Soluble in organic solvents, insoluble in water.[2] |

| logP (octanol/water) | ~3.5 | 3.1[1] |

| pKa | ~18 (aldehyde proton) | ~17-18 (aldehyde proton) |

Proposed Synthesis

A specific experimental protocol for the synthesis of this compound is not available in the literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of functionalized naphthaldehydes and the introduction of the difluoromethyl group.

A potential two-step synthesis could involve the difluoromethylation of a suitable naphthalene precursor followed by formylation. For instance, starting from 7-bromo-1-naphthaldehyde, a palladium-catalyzed difluoromethylation could be employed. Alternatively, starting with a pre-functionalized naphthalene, a formylation step could be performed.

Proposed Experimental Protocol:

Step 1: Synthesis of 7-bromo-1-(difluoromethyl)naphthalene (Hypothetical)

This step is based on analogous palladium-catalyzed difluoromethylation reactions of aryl halides.

-

Reactants: 7-bromo-1-naphthaldehyde, a difluoromethylating agent (e.g., TMSCF₂H or Zn(CF₂H)₂), a palladium catalyst (e.g., Pd(PPh₃)₄), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., DMF or dioxane).

-

Procedure: To a solution of 7-bromo-1-naphthaldehyde in the chosen solvent, the difluoromethylating agent, palladium catalyst, ligand, and base are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C for several hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Step 2: Formylation of 7-(difluoromethyl)naphthalene (Hypothetical)

This step is based on standard formylation reactions of aromatic compounds, such as the Vilsmeier-Haack reaction.

-

Reactants: 7-(difluoromethyl)naphthalene, a formylating agent (e.g., a mixture of POCl₃ and DMF).

-

Procedure: To an ice-cooled solution of 7-(difluoromethyl)naphthalene in a suitable solvent (e.g., dichloromethane), the Vilsmeier reagent (prepared by reacting POCl₃ and DMF) is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by pouring it into ice-water and neutralized. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Below is a workflow diagram illustrating this proposed synthetic pathway.

Caption: A proposed two-step synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the naphthalene ring, the difluoromethyl group, and the aldehyde group.

-

Naphthalene Ring: The naphthalene core is susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing aldehyde and difluoromethyl groups. The aldehyde group is deactivating and meta-directing, while the difluoromethyl group is also generally considered to be deactivating and meta-directing.

-

Difluoromethyl Group: The C-F bonds in the difluoromethyl group are strong, making it generally stable. However, the hydrogen atom on the difluoromethyl group can be acidic under certain conditions, allowing for potential derivatization. The difluoromethyl group is known to be a lipophilic hydrogen bond donor, which can influence intermolecular interactions.[3]

-

Aldehyde Group: The aldehyde is a versatile functional group that can undergo a wide range of reactions, including:

-

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanides.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid (7-(difluoromethyl)-1-naphthoic acid).

-

Reduction: Can be reduced to the corresponding alcohol (7-(difluoromethyl)-1-naphthalenemethanol).

-

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Condensation Reactions: Can participate in aldol and Claisen-Schmidt condensations.

-

The interplay of these functional groups provides a rich platform for the synthesis of a diverse range of derivatives.

Caption: Key reactive sites and expected chemical behavior of this compound.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the naphthalene scaffold is a common motif in many biologically active compounds. Naphthalene derivatives have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]

The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, can serve as a bioisostere for a hydroxyl or thiol group and can participate in hydrogen bonding interactions with biological targets.[3]

Given these considerations, this compound could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in drug discovery.

Conclusion

This compound is a potentially valuable synthetic intermediate with predicted physicochemical properties that make it an interesting candidate for applications in medicinal chemistry and materials science. Although experimental data are currently lacking, this guide provides a foundational understanding based on computational predictions and the known chemistry of analogous compounds. The proposed synthetic route and the analysis of its chemical reactivity offer a starting point for researchers interested in exploring the potential of this and related fluorinated naphthalene derivatives.

References

- 1. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of 7-(Difluoromethyl)-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 7-(Difluoromethyl)-1-naphthaldehyde. Following a comprehensive search of available scientific literature and chemical databases, no specific quantitative or qualitative solubility data for this compound has been publicly reported. The absence of such data suggests that the solubility profile of this specific compound has not been extensively studied or documented in accessible sources.

However, to provide valuable insights for researchers, this guide presents the known solubility of the parent compound, 1-naphthaldehyde. The structural similarity between the two compounds allows for a reasonable estimation of the likely solubility characteristics of this compound. The difluoromethyl group at the 7-position is expected to influence the overall polarity and intermolecular interactions, but the general solubility trends are likely to be comparable to the parent naphthaldehyde structure.

Furthermore, this guide provides a detailed, generalized experimental protocol for determining the solubility of a solid organic compound. This protocol can be directly applied to this compound to ascertain its solubility in various solvents.

Inferred Solubility Profile based on 1-Naphthaldehyde

The solubility of the parent compound, 1-naphthaldehyde, is summarized in the table below. It is anticipated that this compound will exhibit a similar qualitative solubility profile, being generally soluble in organic solvents and insoluble in water.

| Solvent | Solubility of 1-Naphthaldehyde | Reference |

| Water | Insoluble | [1] |

| Ethanol | Soluble | [1] |

| Ether | Soluble | |

| Acetone | Soluble | [1] |

| Benzene | Soluble | |

| Dichloromethane | Soluble | [1] |

Experimental Protocol for Solubility Determination

The following is a standard laboratory procedure for determining the qualitative and semi-quantitative solubility of a solid organic compound like this compound.

Objective: To determine the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, dimethyl sulfoxide)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a pre-weighed amount of this compound (e.g., 1-5 mg) to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a single solvent (e.g., 0.1 mL).

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough agitation.

-

Observation: After mixing, visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Incremental Solvent Addition (for semi-quantitative analysis): If the compound is insoluble or partially soluble, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.

-

Heating: If the compound remains insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature (precipitation may occur).

-

Data Recording: Record the observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble. For semi-quantitative results, record the approximate concentration at which the compound dissolved (e.g., mg/mL).

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Potential Applications of 7-(Difluoromethyl)-1-naphthaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Difluoromethyl)-1-naphthaldehyde is a fluorinated aromatic aldehyde with significant potential as a versatile building block in organic synthesis. The presence of the difluoromethyl (CF₂H) group, a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, and amine functionalities, imparts unique electronic properties and metabolic stability to molecules. This, combined with the reactive aldehyde on the naphthalene scaffold, opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide details the synthesis, key reactions, and potential applications of this compound, providing experimental protocols and quantitative data to support further research and development.

Introduction: The Significance of the Difluoromethyl Group

The introduction of fluorine-containing functional groups is a well-established strategy in modern drug discovery. The difluoromethyl group, in particular, has garnered considerable interest due to its unique properties. It can act as a lipophilic isostere of carbinol, thiol, and amide groups and, being weakly acidic, can form hydrogen bonds to enhance binding selectivity with biological targets.[1] The increased lipophilicity conferred by the CF₂H group can also improve pharmacokinetic properties such as membrane permeability.

The naphthalene core is a prevalent scaffold in many biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The combination of a difluoromethyl group and a naphthaldehyde framework in this compound presents a promising platform for the development of novel therapeutic agents and functional materials.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step sequence starting from a suitable naphthalene precursor. The strategy focuses on the introduction of a halogen at the 7-position, followed by a palladium-catalyzed difluoromethylation.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 7-Bromo-1-naphthaldehyde (Intermediate)

The synthesis of the key intermediate, 7-bromo-1-naphthaldehyde, can be achieved through the bromination of a suitable naphthalene derivative. While a direct, high-yielding protocol for the synthesis of 7-bromo-1-naphthaldehyde is not extensively documented, analogous procedures for other brominated naphthaldehydes can be adapted. A common approach involves the bromination of a protected 1-naphthaldehyde or the formylation of a pre-brominated naphthalene.

Experimental Protocol: Synthesis of a Bromonaphthalene Precursor (Adapted from a general procedure for α-bromonaphthalene) [4]

-

Materials: Naphthalene (4 moles), carbon tetrachloride (170 cc), bromine (4.4 moles), powdered sodium hydroxide (20-30 g).

-

Procedure:

-

In a 2-L flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve naphthalene in carbon tetrachloride.

-

Warm the mixture to a gentle boil on a steam bath.

-

Slowly add bromine over 12-15 hours, maintaining a gentle reflux and continuous stirring until the evolution of hydrogen bromide ceases (approximately 6 hours).

-

Distill off the carbon tetrachloride under reduced pressure.

-

Add powdered sodium hydroxide to the residue and stir at 90-100°C for 4 hours.

-

Transfer the liquid to a flask for fractional distillation under reduced pressure to obtain α-bromonaphthalene.

-

Note: This protocol is for the synthesis of 1-bromonaphthalene and would require modification and optimization for the selective synthesis of a 7-bromo-naphthalene precursor suitable for subsequent formylation.

Step 2: Palladium-Catalyzed Difluoromethylation

The conversion of the aryl bromide intermediate to the target compound can be accomplished via a palladium-catalyzed cross-coupling reaction. Several methods have been developed for the difluoromethylation of aryl halides.[5][6]

Experimental Protocol: Palladium-Catalyzed Difluoromethylation of Aryl Bromides (General Procedure) [5][6]

-

Materials: 7-Bromo-1-naphthaldehyde (0.5 mmol), (SIPr)Ag(CF₂H)₂ (0.65 mmol), Pd(dba)₂ (5.0 mol%), DPEPhos (10 mol%), toluene (2.0 mL).

-

Procedure:

-

In a glovebox, combine the aryl bromide, (SIPr)Ag(CF₂H)₂, Pd(dba)₂, and DPEPhos in a reaction vial.

-

Add toluene and seal the vial.

-

Heat the reaction mixture at 80°C for 6-12 hours under an argon atmosphere.

-

After cooling to room temperature, the reaction mixture can be purified by column chromatography to isolate the difluoromethylated product.

-

| Substrate | Catalyst System | Difluoromethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heteroaryl Bromides | Pd(dba)₂ / DPEPhos | (SIPr)Ag(CF₂H)₂ | Toluene | 80 | 6-12 | 58-93 | [5] |

| Aryl Chlorides/Bromides | Pd(dba)₂ / BrettPhos | TMSCF₂H | Not specified | Not specified | Not specified | Good | [6] |

Table 1: Summary of Palladium-Catalyzed Difluoromethylation Reactions of Aryl Halides.

Potential Synthetic Applications of this compound

The aldehyde functionality of this compound serves as a versatile handle for a variety of organic transformations, enabling the synthesis of a diverse range of derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Biological Activity of 7-(Difluoromethyl)-1-naphthaldehyde Derivatives: A Technical Guide

Disclaimer: Due to the limited availability of published research specifically on 7-(Difluoromethyl)-1-naphthaldehyde and its derivatives, this guide provides a comprehensive overview based on the biological activities of structurally related naphthaldehyde and naphthalene compounds. The experimental protocols and potential mechanisms of action are presented as representative examples for this class of molecules and should be adapted and validated for specific derivatives.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1][2][3] The introduction of a difluoromethyl group at the 7-position and an aldehyde at the 1-position of the naphthalene ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological activity. This technical guide explores the potential therapeutic applications of this compound derivatives, drawing insights from the study of analogous compounds. The primary areas of focus include their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Potential Biological Activities

Naphthalene derivatives have demonstrated significant potential in various therapeutic areas. The functionalization of the naphthalene core allows for the fine-tuning of its biological profile.

Anticancer Activity

Numerous naphthaldehyde and naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][5][6][7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.[7][8]

Table 1: Representative Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| Naphthoquinone-naphthol derivatives | HCT116 (Colon) | Antiproliferative | 1.18 | [6] |

| PC9 (Lung) | Antiproliferative | 0.57 | [6] | |

| A549 (Lung) | Antiproliferative | 2.25 | [6] | |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | Cytotoxic | 30.15 | [4] |

| HT-29 (Colorectal) | Cytotoxic | 31.78 | [4] | |

| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast) | Aromatase Inhibition | 0.078 | [7] |

| Naphthalene-chalcone derivatives | MCF-7 (Breast) | Antiproliferative | 222.72 (µg/mL) | [5] |

Antimicrobial Activity

The naphthalene scaffold is a key component in several commercially available antimicrobial drugs.[1][2] Derivatives of naphthaldehyde have been shown to possess antibacterial and antifungal properties.[9][10] The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Representative Antimicrobial Activity of Naphthaldehyde Derivatives

| Compound Class | Microorganism | Activity | MIC (µg/mL) | Reference |

| N-(2-hydroxy-1-naphthalidene)-amino acid Schiff bases | Staphylococcus aureus | Antibacterial | - | [9] |

| Bacillus polymyxa | Antibacterial | - | [9] | |

| Escherichia coli | Antibacterial | - | [9] | |

| Candida albicans | Antifungal | - | [9] | |

| Naphthofuran derivatives | Gram-positive & Gram-negative bacteria | Antimicrobial | - | [2] |

| Fungi | Antimicrobial | - | [2] |

Anti-inflammatory Activity

Certain naphthalene derivatives have exhibited potent anti-inflammatory effects.[11][12][13] Their mechanism of action can involve the inhibition of inflammatory mediators and enzymes such as cyclooxygenases (COXs). For example, some derivatives have been shown to inhibit the release of lysozyme from neutrophils and affect calcium ion channels.[11]

Table 3: Representative Anti-inflammatory Activity of Naphthalene Derivatives

| Compound Class | Assay | Activity | IC50 (µM) | Reference |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ current inhibition | Anti-inflammatory | 0.8 | [11] |

| Naphthalene-2-sulfonic acid derivatives | COXs enzyme inhibition | Anti-inflammatory | - | [14] |

| Naphthoquinone derivatives | Nitric oxide production inhibition | Anti-inflammatory | 1.7 - 49.7 | [15] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. Below are representative protocols for the synthesis, and in vitro anticancer and antimicrobial screening of naphthaldehyde derivatives.

Synthesis of Naphthaldehyde Derivatives (General Procedure)

A common method for synthesizing naphthaldehyde derivatives is the Vilsmeier-Haack reaction.[6]

-

Starting Material: A suitably substituted naphthalene, such as a 7-(difluoromethyl)naphthalene precursor.

-

Reagents: A mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is prepared in an appropriate solvent like chloroform (CHCl₃).

-

Reaction: The naphthalene precursor is added to the Vilsmeier reagent (POCl₃/DMF mixture).

-

Work-up: The reaction mixture is then hydrolyzed, typically with an aqueous solution of a base like sodium acetate or sodium hydroxide, to yield the naphthaldehyde derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The synthesized naphthaldehyde derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known concentration of microorganisms.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

The biological effects of this compound derivatives are likely mediated through various cellular signaling pathways. Diagrams generated using Graphviz (DOT language) are provided to visualize a potential mechanism of action and a typical experimental workflow.

Caption: Hypothetical apoptotic pathway induced by a this compound derivative.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06524K [pubs.rsc.org]

- 8. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activities of N-(2-hydroxy-1-naphthalidene)-amino acid(glycine, alanine, phenylalanine, histidine, tryptophane) Schiff bases and their manganese(III) complexes | Semantic Scholar [semanticscholar.org]

- 11. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Difluoromethyl)-1-naphthaldehyde

Disclaimer: As of the writing of this guide, 7-(Difluoromethyl)-1-naphthaldehyde is a novel compound with no direct references in the public scientific literature. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a scientifically-grounded overview based on analogous compounds and established synthetic methodologies.

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile functional group that can enhance a compound's pharmacological profile. It can act as a bioisostere for hydroxyl, thiol, or amine groups, serve as a unique hydrogen bond donor, and improve metabolic stability and lipophilicity.[1][2][3]

The naphthaldehyde scaffold is a privileged structure found in numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[4][5][6] The fusion of the valuable difluoromethyl group with the naphthaldehyde core in the form of this compound presents a compelling, albeit unexplored, building block for the synthesis of new chemical entities with potentially superior drug-like properties.

This guide will detail the core chemical principles, propose a viable synthetic strategy, and discuss the potential applications of this target compound based on a comprehensive review of related structures and reactions.

Proposed Synthesis

Synthesizing this compound requires a multi-step approach. A logical and plausible strategy involves the initial synthesis of a 7-substituted-1-naphthaldehyde, followed by the introduction or conversion to the difluoromethyl group. An alternative, more direct route, would be the formylation of a 7-(difluoromethyl)naphthalene precursor.

A promising approach is the deoxyfluorination of a precursor aldehyde. This involves synthesizing 7-formyl-1-naphthaldehyde and then converting the 7-formyl group into the desired difluoromethyl group. A key final step would be the formylation at the 1-position. A well-documented method for formylating a substituted naphthalene is the Rieche formylation.

Below is a proposed synthetic workflow based on analogous reactions found in the literature.

Figure 1: Proposed Synthetic Workflow. A hypothetical multi-step synthesis for this compound.

An alternative and perhaps more feasible route involves the formylation of a pre-existing 7-substituted naphthalene. The synthesis of 7-fluoro-1-naphthaldehyde has been successfully demonstrated via the formylation of 2-fluoronaphthalene.[7] This provides a strong precedent for a similar reaction on a related substrate.

Experimental Protocols: Key Analogue Syntheses

While a direct protocol for the target compound is unavailable, the following detailed methodologies for key related transformations are crucial for its eventual synthesis.

Protocol 1: Formylation of a Substituted Naphthalene (Analogue: 7-Fluoro-1-naphthaldehyde)

This procedure details the Rieche formylation of 2-fluoronaphthalene to yield 7-fluoro-1-naphthaldehyde, a key analogue.[7]

-

Reaction Setup: A solution of 2-fluoronaphthalene (10 g, 0.068 mol) in 200 ml of methylene chloride is prepared in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Addition of Reagents: To this solution, titanium tetrachloride (25.5 g, 0.136 mol) is added, followed by the dropwise addition of 1,1-dichloromethyl methyl ether (10.1 g, 0.088 mol).

-

Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring it into ice water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The crude product (11 g) is obtained after solvent evaporation. Initial recrystallization from hexane yields 2.5 g of 7-fluoro-1-naphthaldehyde. The mother liquor is concentrated and purified by silica gel chromatography (eluting with hexane:chloroform mixtures) to yield further product.[7]

Protocol 2: Introduction of the Difluoromethyl Group

There are several methods to introduce a CF₂H group onto an aromatic ring.[8][9] One of the most common methods for synthesizing difluoromethylated arenes, which could be adapted here, is the deoxyfluorination of an aromatic aldehyde using reagents like diethylaminosulfur trifluoride (DAST).[8] Another approach is the copper-mediated difluoromethylation of aryl halides using a difluoromethyl source like TMSCF₂H.[8] A third method involves using fluoroform as a source of difluorocarbene, which can then react with phenols to form difluoromethoxyarenes.[10]

Quantitative Data from Analogue Syntheses

The following table summarizes quantitative data extracted from the literature for the synthesis of relevant 7-substituted-1-naphthaldehyde analogues.

| Precursor | Product | Reagents | Solvent | Yield | Reference |

| 2-Fluoronaphthalene | 7-Fluoro-1-naphthaldehyde | TiCl₄, Cl₂CHOCH₃ | CH₂Cl₂ | ~38% (initial) | [7] |

| 7-Methoxy-naphthalen-2-ol | 7-Methoxy-1-naphthaldehyde | (Multi-step process) | Various | Not specified | [11][12] |

| 1-Chloromethylnaphthalene | 1-Naphthaldehyde | Hexamethylenetetramine | 50% Acetic Acid | 75-82% | [13] |

Medicinal Chemistry and Drug Development

The value of this compound as a building block lies in the synergistic combination of its two core components.

The Naphthaldehyde Scaffold

Naphthalene-based structures are prevalent in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The aldehyde functional group is a versatile handle for further chemical modifications, allowing for the construction of Schiff bases, imines, and other derivatives to explore structure-activity relationships.[14]

The Difluoromethyl Group: A Unique Bioisostere

The CF₂H group is gaining prominence in drug design for its unique electronic and steric properties.[1][2] It is considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂), which are common pharmacophores.[1][2] Replacing these groups with the metabolically more stable CF₂H can lead to improved pharmacokinetic profiles. Furthermore, the C-H bond in the CF₂H group is acidic enough to act as a hydrogen bond donor, allowing it to maintain or form new, beneficial interactions within a biological target's binding site.[1][3]

Figure 2: Bioisosteric Role of the CF₂H Group. The CF₂H group can replace common pharmacophores to enhance drug properties.

Conclusion

While this compound remains a hypothetical compound in the public domain, its potential as a high-value building block in drug discovery is significant. The combination of the biologically relevant naphthaldehyde core with the advantageous properties of the difluoromethyl group makes it an attractive target for synthetic exploration. The synthetic routes and experimental precedents outlined in this guide, derived from close analogues, provide a clear and actionable roadmap for researchers to pursue the synthesis and subsequent evaluation of this promising molecule and its derivatives. Future work should focus on the practical synthesis of this compound to unlock its potential for developing novel therapeutics.

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RU2680243C1 - Novel method for synthesis of 7-methoxy-naphthalene-1-carbaldehyde and use thereof in synthesis of agomelatine - Google Patents [patents.google.com]

- 12. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 7-(Difluoromethyl)-1-naphthaldehyde

This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive information on the safe handling, storage, and disposal of 7-(Difluoromethyl)-1-naphthaldehyde. Due to the limited specific data on this compound, a conservative approach to safety is strongly advised.

Hazard Identification and Toxicology (Inferred)

The toxicological properties of this compound have not been fully investigated. However, based on the known hazards of the parent compound, 1-naphthaldehyde, it should be handled as a hazardous substance. The introduction of a difluoromethyl group may alter its reactivity and toxicological profile.

1.1. GHS Hazard Classification (Based on 1-Naphthaldehyde)

The following table summarizes the GHS hazard classifications for the analogous compound, 1-naphthaldehyde. It is recommended to handle this compound according to these or more stringent classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |

1.2. Potential Health Effects (Inferred)

-

Inhalation: May cause respiratory tract irritation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause serious eye irritation.[1]

-

Ingestion: Harmful if swallowed.

Physical and Chemical Properties (Data for 1-Naphthaldehyde)

The following table lists the known physical and chemical properties of 1-naphthaldehyde. These values should be considered as estimates for this compound.

| Property | Value |

| Molecular Formula | C11H8O |

| Molecular Weight | 156.18 g/mol [2] |

| Appearance | Liquid[2] |

| Melting Point | 1-2 °C[2] |

| Boiling Point | 160-161 °C at 15 mmHg[2] |

| Density | 1.15 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.652[2] |

| Solubility | Insoluble in water. Soluble in ethanol, ether, acetone, benzene.[3] |

Safe Handling and Storage

3.1. Personal Protective Equipment (PPE) and Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Eye Protection: Wear chemical safety goggles or a face shield.[1][4]

-

Skin Protection: Wear compatible chemical-resistant gloves.[1][4]

-

Body Protection: Wear a lab coat or other appropriate protective clothing.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

3.2. Hygiene Practices

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Contaminated work clothing should not be allowed out of the workplace.[6]

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Store away from heat, sparks, and open flames.

First Aid and Emergency Procedures

4.1. First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[4]

4.2. Spill and Leak Procedures

-

Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]

-

Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways.

4.3. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Naphthaldehyde 95 66-77-3 [sigmaaldrich.com]

- 3. 66-77-3 CAS MSDS (1-Naphthaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sdfine.com [sdfine.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Difluoromethyl Group in Naphthaldehydes: A Technical Guide to Reactivity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CHF2) group is a crucial substituent in medicinal chemistry, often employed as a lipophilic bioisostere for hydroxyl and thiol functionalities. Its incorporation into aromatic scaffolds like naphthaldehyde can significantly modulate physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the reactivity of the difluoromethyl group in naphthaldehydes, drawing upon established principles of fluoroalkane chemistry and the known reactivity of aromatic aldehydes. This document details synthetic methodologies for the preparation of difluoromethylated naphthaldehydes, explores the reactivity of the CHF2 group in key chemical transformations, and provides experimental considerations for researchers in drug discovery and development.

Introduction: The Significance of the Difluoromethyl Group